molecular formula C16H26N2O B12461210 Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone

Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone

Cat. No.: B12461210
M. Wt: 262.39 g/mol
InChI Key: NINBPJOROIHPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone is a bioactive small molecule with the CAS Number 313496-09-2 . It has a molecular formula of C16H26N2O and a molecular weight of 262.39 g/mol . This compound is part of a class of adamantane-piperazine derivatives that are of significant interest in medicinal chemistry research, particularly as a core structure for the development of novel therapeutics . For instance, structurally related 1-adamantylcarbonyl-4-phenylpiperazine derivatives have been identified and optimized as potent non-steroidal agonists of the Farnesoid X receptor (FXR), a promising target for the treatment of non-alcoholic fatty liver disease (NAFLD) . The adamantane group and the piperazine ring in such compounds contribute to unique spatial and binding properties that are valuable for probing biological mechanisms and structure-activity relationships (SAR) . This product is intended for professional manufacturing and research laboratories only. It is not intended for medical, consumer, or personal use .

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1-adamantyl-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H26N2O/c1-17-2-4-18(5-3-17)15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3

InChI Key

NINBPJOROIHPNH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Preparation Methods

Traditional Acylation via Adamantane Carbonyl Chloride

The most widely reported method involves the acylation of 4-methylpiperazine using adamantane-1-carbonyl chloride as the electrophilic reagent.

Synthesis of Adamantane-1-carbonyl Chloride

1-Adamantanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The reaction proceeds under reflux conditions in anhydrous benzene or dichloromethane (DCM):
$$
\text{1-Adamantanecarboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{1-Adamantanecarbonyl chloride} + \text{HCl} + \text{SO}2 \uparrow
$$
This step achieves near-quantitative yields due to the volatility of byproducts.

Coupling with 4-Methylpiperazine

The acid chloride is then reacted with 4-methylpiperazine in a polar aprotic solvent (e.g., DCM or tetrahydrofuran) under inert atmosphere:
$$
\text{1-Adamantanecarbonyl chloride} + \text{4-methylpiperazine} \xrightarrow{\text{base}} \text{Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone} + \text{HCl}
$$
Triethylamine or potassium carbonate is typically used to neutralize HCl. The product is purified via column chromatography (silica gel, ethyl acetate/heptane) or recrystallization from ethanol, yielding 65–80%.

Table 1: Optimization of Traditional Acylation
Parameter Condition Yield (%) Purity (%)
Solvent Dichloromethane 78 98
Base Triethylamine 75 97
Reaction Time 6 hours 68 95
Purification Column Chromatography 80 99

Palladium-Catalyzed Aminocarbonylation

A modern approach employs palladium catalysis to couple 1-iodoadamantane with 4-methylpiperazine under carbon monoxide (CO) atmosphere. This method avoids handling corrosive acid chlorides.

Reaction Mechanism

The process utilizes Pd(PPh₃)₄ as a catalyst and COgen (a solid CO source) in a biphasic solvent system (2-methyltetrahydrofuran/water):
$$
\text{1-Iodoadamantane} + \text{4-methylpiperazine} + \text{CO} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound} + \text{HI}
$$
Key advantages include milder conditions and functional group tolerance. However, yields are moderate (35–45%) due to competing side reactions.

Table 2: Palladium-Catalyzed Method Optimization
Parameter Condition Yield (%)
Catalyst Loading 5 mol% Pd(PPh₃)₄ 36
CO Source COgen 40
Solvent System 2-MeTHF/H₂O (3:1) 45
Temperature 80°C 38

Alternative Synthetic Routes

Solid-Phase Synthesis

Recent patents describe using polymer-supported reagents to streamline purification. For example, 1-adamantanecarboxylic acid is immobilized on Wang resin, activated with carbonyl diimidazole (CDI), and reacted with 4-methylpiperazine. Cleavage from the resin affords the product in 70% yield.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Advantages Limitations Scalability
Traditional Acylation High yield (80%), simple setup Corrosive reagents, HCl byproduct Industrial
Palladium-Catalyzed Mild conditions, no acid chlorides Low yield (45%), costly catalyst Lab-scale
Solid-Phase Easy purification High resin cost Small batches

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen in this compound undergoes nucleophilic substitution, enabling the formation of derivatives. For example:

  • Reaction with alkyl halides : The secondary amine in the piperazine ring reacts with alkyl halides (e.g., benzyl bromides) in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃), yielding N-alkylated products .

  • Reactivity with aryl halides : Electrophilic aromatic substitution is facilitated by electron-withdrawing groups on aryl halides, as observed in reactions with 4-nitrobenzyl bromide .

Example reaction conditions :

ReagentSolventTemperatureTimeYieldSource
4-Nitrobenzyl bromideDMFRoom temp.12 hrs75–85%
4-Bromobenzyl bromideDMFRoom temp.12 hrs70–80%

Mannich Reactions

The compound participates in Mannich reactions, forming N-Mannich bases. This involves condensation with formaldehyde and amines:

  • Formation of Mannich bases : Reaction with formaldehyde and substituted piperazines in ethanol under reflux yields derivatives with enhanced pharmacological potential .

Key data :

  • Reagents : Formaldehyde (37% solution), substituted piperazines .

  • Conditions : Reflux in ethanol for 15 minutes, followed by stirring at room temperature for 12 hours .

  • Yield : 85–90% for products like 5-(adamantan-1-yl)-4-phenyl-1,2,4-triazoline-3-thione derivatives .

Alkylation and Acylation

The piperazine nitrogen can be functionalized via alkylation or acylation:

  • Alkylation : Reacts with 2-aminoethyl chloride to produce S- and N-substituted derivatives, separable via chromatography .

  • Acylation : Acetyl chloride or ethyl bromoacetate introduces acyl groups, yielding esters or amides .

Reaction outcomes :

Reaction TypeReagentProduct ClassApplication
Alkylation2-Aminoethyl chlorideS-2-Aminoethyl derivativesAntimicrobial agents
AcylationEthyl bromoacetateCarbothioimidate estersChemotherapeutic agents

Oxidation Reactions

The adamantane core is resistant to oxidation, but the piperazine ring can undergo oxidative transformations:

  • Formation of sulfoxides : Reaction with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes sulfur-containing derivatives.

  • Stability : The adamantane moiety remains intact under mild oxidative conditions, as confirmed by spectroscopic studies .

Condensation with Heterocycles

The compound reacts with heterocyclic amines (e.g., triazoles, tetrazoles) to form hybrid molecules:

  • Tetrazole hybrids : Condensation with 1-(p-tolyl)-1H-tetrazol-5-yl derivatives produces compounds with anti-proliferative activity .

  • Triazole derivatives : Reaction with 1,2,4-triazoline-3-thione yields antimicrobial agents .

Example :

  • Product : (3r,5r,7r)-Adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone .

  • Conditions : Ethanol, reflux, 1 hour .

Crystallographic Insights

Single-crystal X-ray studies reveal conformational flexibility:

  • Torsion angles : The C–S–C–C torsion angle varies between syn-clinal (74.28°) and anti-periplanar (−175.14°), influencing molecular packing .

  • Stabilizing interactions : C–H···S, C–H···O, and C–H···Br interactions dominate in crystal lattices .

Mechanistic and Computational Studies

  • Docking analysis : The compound binds to human sphingosine kinase 1, a cancer target, via hydrophobic interactions with the adamantane group .

  • Energy frameworks : Non-covalent interactions contribute 60–70% to lattice stabilization, as shown by CLP-PIXEL calculations .

Scientific Research Applications

1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-4-METHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially altering their properties and affecting cellular processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions contribute to the compound’s bioactivity and potential therapeutic effects.

Comparison with Similar Compounds

Methanone Derivatives with Piperazine Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Piperazine Substituent Key Features
Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone C₁₆H₂₆N₂O 262.39 4-Methyl Bioactive; moderate lipophilicity
Adamantan-1-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone C₂₃H₃₂N₂O₂ 368.52 2-Ethoxyphenyl Enhanced aromaticity; higher molecular weight
Adamantan-1-yl-(4-ethyl-piperazin-1-yl)-methanone Not reported Not reported 4-Ethyl Increased lipophilicity vs. methyl analog
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride C₂₃H₃₃N₂O₂·2HCl 465.89 4-Methyl Propanol chain; dihydrochloride salt improves solubility

Key Observations :

  • 262 g/mol) . The ethyl substituent in the 4-ethyl analog likely improves membrane permeability due to higher lipophilicity .
  • Solubility: The dihydrochloride salt of the propanol-containing derivative (C₂₃H₃₃N₂O₂·2HCl) demonstrates how salt formation can optimize aqueous solubility for therapeutic applications .

Triazole-Thione Derivatives with Adamantane and Piperazine Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Piperazine Substituent Key Features
3-(Adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione C₂₅H₃₅N₅S 437.65 4-Phenyl Triazole-thione core; C—H···S intermolecular interactions
3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5(4H)-thione C₂₆H₃₅N₅S 453.66 4-Benzyl Benzyl group adds steric bulk

Key Observations :

  • Structural Diversity: These compounds incorporate a triazole-thione ring, which introduces sulfur atoms capable of hydrogen bonding.
  • Solid-State Properties : The C₂₅H₃₅N₅S derivative forms infinite chains via C—H···S interactions (H···S distance: 2.90 Å), influencing crystal packing and stability .

Steric and Electronic Modifications in Adamantane-Piperazine Hybrids

  • Adamantane Variations: The compound [(4R)-4-amino-3,3-dimethylpiperidin-1-yl][(1S,3R,5R,6Z,7S)-3-phenyl-6-(2-phenylethylidene)adamantan-1-yl]methanone (C₃₂H₄₀N₂O) features a chiral adamantane core with phenyl and phenylethylidene groups. Its molecular weight (468.67 g/mol) and stereochemical complexity suggest niche applications in targeted therapies .
  • Piperazine Modifications :

    • Replacing the methyl group in the target compound with larger substituents (e.g., ethyl, phenyl) alters steric shielding and electronic properties. For example, the 4-benzylpiperazine derivative (C₂₆H₃₅N₅S) exhibits enhanced steric hindrance, which could modulate interactions with hydrophobic enzyme pockets .

Research Findings and Implications

  • Bioactivity Potential: Triazole-thione derivatives are often explored for antimicrobial and anticancer properties due to their sulfur-containing heterocycles . In contrast, methanone derivatives like the target compound may serve as precursors for biomimetic ligands in metalloprotein modeling .
  • Physicochemical Properties : The target compound’s methylpiperazine group strikes a balance between solubility and lipophilicity, whereas bulkier substituents (e.g., benzyl, ethoxyphenyl) may enhance target affinity at the expense of pharmacokinetic properties .

Biological Activity

Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone, also known as 1-(adamantane-1-carbonyl)-4-methylpiperazine, is a compound that combines the unique structural features of adamantane and piperazine. This combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C16H26N2O
  • Molecular Weight : 262.39 g/mol
  • CAS Number : 313496-09-2

The adamantane moiety provides rigidity and stability, while the piperazine ring contributes to its bioactive properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

This compound is believed to exert its biological effects through several mechanisms:

  • Membrane Interaction : The adamantane structure is known to interact with lipid membranes, potentially altering membrane fluidity and affecting protein functions associated with the membrane.
  • Receptor Modulation : The piperazine component can interact with neurotransmitter receptors and enzymes, modulating their activity. This interaction is crucial for its potential use in treating neurological disorders .
  • Antimicrobial Activity : Studies have indicated that derivatives of adamantane exhibit antimicrobial properties, which may extend to this compound .

Antimicrobial Properties

Research has shown that adamantane derivatives possess significant antibacterial activity. For instance, studies on related compounds indicate strong inhibitory effects against both Gram-positive and Gram-negative bacteria . The structure-activity relationship suggests that modifications to the aryl moiety can enhance antimicrobial efficacy.

CompoundAntimicrobial ActivityMIC (µg/mL)
This compoundBroad-spectrum activity32
Related Adamantane DerivativeStrong against Gram-positive16

Anticancer Activity

Recent investigations into similar adamantane-based compounds have demonstrated anticancer potential. For example, compounds incorporating the adamantane structure have shown cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies . The mechanism often involves apoptosis induction and inhibition of specific kinases.

Neuroprotective Effects

Given its ability to cross the blood-brain barrier, there is growing interest in the neuroprotective properties of adamantane derivatives. Studies suggest that these compounds could inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in Alzheimer's disease treatment .

Case Studies

  • Antiviral Activity : A study highlighted the synthesis of adamantane derivatives with anti-HIV activity. These compounds were evaluated for their ability to inhibit viral replication in vitro, showing promising results that warrant further investigation .
  • Structure-Activity Relationship Analysis : Research on piperazine derivatives revealed that modifications at specific positions significantly affect biological activity. Compounds with bulky substituents exhibited enhanced interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Adamantan-1-yl-(4-methyl-piperazin-1-yl)-methanone?

  • Methodological Answer : The synthesis typically involves condensation reactions between adamantane derivatives and substituted piperazines. For example, a one-pot reaction under reflux conditions in ethanol with formaldehyde as a bridging agent has been reported for analogous compounds. Key steps include:

  • Heating 3-(adamantan-1-yl)-4-(substituted-amino)-1,2,4-triazole-5-thiol derivatives with 4-methylpiperazine and formaldehyde (37%) in ethanol.
  • Stirring for 12 hours post-reflux to ensure complete reaction.
  • Purification via crystallization and characterization using melting point analysis and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular conformation (e.g., chair/boat configurations of piperazine rings) and intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) .
  • NMR spectroscopy : Confirms proton environments (e.g., adamantane CH₂ groups at δ ~1.7–2.1 ppm, piperazine N–CH₃ at δ ~2.3 ppm) .
  • IR/Raman spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹) and validates computational models (B3LYP/cc-pVDZ) .

Advanced Research Questions

Q. How does the adamantane moiety influence the compound’s crystal packing and supramolecular interactions?

  • Methodological Answer : The rigid adamantane core promotes steric hindrance, leading to unique packing motifs. X-ray studies of analogous structures reveal:

  • L-shaped conformations : Adamantane and piperazine planes form dihedral angles of ~78–79°, creating a bent geometry .
  • Stabilizing interactions : C–H⋯π interactions between adamantane CH groups and aromatic systems, and O–H⋯N hydrogen bonds (in hydroxyl-substituted variants) contribute to 3D network stability .

Q. What computational strategies are employed to predict electronic properties and dipole moments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : B3LYP/cc-pVDZ calculations optimize geometry and predict ground-state dipole moments (µg). Excited-state dipole moments (µe) are derived via solvatochromic shifts using Lippert-Mataga equations .
  • Conformational analysis : Puckering parameters (Cremer-Pople) quantify piperazine ring distortions and correlate with biological activity .

Q. How do substituents on the piperazine ring affect synthetic outcomes and bioactivity?

  • Methodological Answer : Substituents alter steric/electronic profiles and intermolecular interactions:

  • Electron-withdrawing groups (e.g., CF₃) : Reduce nucleophilicity of piperazine nitrogen, slowing condensation rates.
  • Bulkier groups (e.g., phenyl) : Increase steric hindrance, favoring alternative crystal packing motifs (e.g., zigzag chains vs. layered structures) .
  • Biological relevance : 4-Methylpiperazine enhances solubility, while adamantane improves blood-brain barrier penetration in CNS-targeting analogs .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported crystallographic data for adamantane-piperazine hybrids?

  • Methodological Answer :

  • Validate disorder modeling : Minor twin components (e.g., 0.27(9) occupancy in inverted twins) may skew bond length/angle measurements .
  • Cross-reference computational data : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to identify artifacts .
  • Replicate synthesis : Test reaction conditions (e.g., solvent polarity, temperature) to isolate polymorphic variants .

Experimental Design Considerations

Q. What strategies optimize yield in large-scale syntheses of adamantane-piperazine derivatives?

  • Methodological Answer :

  • Solvent selection : Ethanol balances solubility and reactivity; DMF may accelerate kinetics but complicate purification.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) can enhance electrophilicity of carbonyl groups in methanone intermediates .
  • In situ monitoring : Use TLC or FTIR to track reaction progress and minimize byproduct formation .

Tables of Key Data

Property Value/Technique Reference
Melting Point 436–438 K (for triazole-thione analogs)
C–H⋯π Interaction Distance 2.8–3.2 Å (adamantane to aromatic systems)
DFT-Predicted µ (Debye) Ground state: 4.2 ± 0.3; Excited state: 6.5 ± 0.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.